Glecirasib
Description
Glecirasib is an orally available inhibitor of the oncogenic KRAS substitution mutation, G12C, with potential antineoplastic activity. Upon oral administration, this compound selectively targets, binds to and inhibits the activity of the KRAS G12C mutant, thereby inhibiting KRAS G12C mutant-dependent signaling. KRAS, a member of the RAS family of oncogenes, serves an important role in cell signaling, division and differentiation. Mutations of KRAS may induce constitutive signal transduction leading to tumor cell growth, proliferation, invasion, and metastasis.
This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.
Structure
3D Structure
Properties
CAS No. |
2657613-87-9 |
|---|---|
Molecular Formula |
C31H26ClF4N7O2 |
Molecular Weight |
640.0 g/mol |
IUPAC Name |
7-(2-amino-3,4,5,6-tetrafluorophenyl)-6-chloro-1-(4-methyl-2-propan-2-yl-3-pyridinyl)-2-oxo-4-(4-prop-2-enoylpiperazin-1-yl)-1,8-naphthyridine-3-carbonitrile |
InChI |
InChI=1S/C31H26ClF4N7O2/c1-5-19(44)41-8-10-42(11-9-41)29-16-12-18(32)27(20-21(33)22(34)23(35)24(36)25(20)38)40-30(16)43(31(45)17(29)13-37)28-15(4)6-7-39-26(28)14(2)3/h5-7,12,14H,1,8-11,38H2,2-4H3 |
InChI Key |
QRRJEUIQLZNPIO-UHFFFAOYSA-N |
Origin of Product |
United States |
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